molecular formula C20H18ClN5O2S B2514884 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 1031957-54-6

3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2514884
CAS No.: 1031957-54-6
M. Wt: 427.91
InChI Key: IUCBQVQALFYGOX-UHFFFAOYSA-N
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Description

The compound 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic molecule combining an oxazole and a 1,2,4-triazole core. Key structural features include:

  • Oxazole moiety: Substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3.
  • Triazole moiety: Position 5 bears a 4-methoxyphenyl group, while position 3 is linked via a methylthio bridge to the oxazole.
  • Functional groups: The chlorine atom (electron-withdrawing) on the oxazole and the methoxy group (electron-donating) on the triazole create a balance of lipophilicity and solubility.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-12-17(23-19(28-12)14-3-7-15(21)8-4-14)11-29-20-25-24-18(26(20)22)13-5-9-16(27-2)10-6-13/h3-10H,11,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBQVQALFYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3O2SC_{24}H_{22}ClN_3O_2S, with a molecular weight of approximately 480.0 g/mol. The structure includes functional groups such as triazole, oxazole, and thioether moieties, which are known to contribute to diverse biological activities.

Biological Activity Overview

Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, a related compound was shown to selectively induce cytotoxic effects on melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce S-phase cell cycle arrest and decrease melanin production in these cells .

Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. It is suggested that the compound may inhibit key enzymes or receptors involved in cell signaling pathways, leading to altered cell proliferation and survival rates .

Table 1: Summary of Biological Activities

Activity Type Description
Cytotoxicity Selective toxicity towards melanoma cells; induces cell cycle arrest at S phase
Antimicrobial Potential activity against various pathogens; further studies needed
Anti-inflammatory Preliminary data suggests possible anti-inflammatory effects
Antiviral Similar compounds show antiviral properties; potential for further exploration

Case Studies

  • Melanoma Treatment Study
    • A study investigated the effects of a related triazole derivative on human melanoma cells. The compound exhibited selective cytotoxicity and induced apoptosis in cancer cells while sparing normal cells. This highlights its potential as an alternative chemotherapeutic agent .
  • Antimicrobial Activity
    • Compounds structurally similar to the target have shown promising antimicrobial activity against various bacterial strains. These findings suggest that further exploration into the antimicrobial properties of this compound could be beneficial for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally analogous compounds and their key differences:

Compound Name/Structure Core Heterocycle Substituents Biological Activity/Notes Reference
Target Compound Oxazole + 1,2,4-triazole 4-Chlorophenyl (oxazole), 4-methoxyphenyl (triazole), methylthio linker Hypothesized antimicrobial/antifungal activity (based on structural analogs)
3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 1,2,4-triazole 2,4-Dichlorophenyl, 4-fluorobenzylthio Enhanced lipophilicity due to halogens; no specific activity reported
3-(4-Methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine 1,2,4-triazole 4-Methoxyphenyl, 2-methylbenzylthio Improved solubility from methoxy group; synthetic intermediate
3-{[4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H-... 1,2,4-triazole (bis) Dual 4-chlorobenzyl groups Antimicrobial activity (moderate against S. aureus and E. coli)
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 1,2,4-triazole Methylthio, thiophen-2-ylmethyl Moderate antimicrobial activity; enhanced π-π stacking potential
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine 1,2,4-triazole 3,4-Dimethoxyphenyl, 2-methylbenzylthio High solubility due to dimethoxy groups; unconfirmed bioactivity

Key Comparisons

Heterocyclic Core: The target compound uniquely combines oxazole and triazole rings, whereas most analogs feature only a triazole or thiadiazole core . Oxazoles are known for metabolic stability, which may enhance the compound’s pharmacokinetic profile compared to sulfur-containing heterocycles like thiadiazoles .

Similar chloro-substituted triazoles (e.g., ) exhibit enhanced stability but reduced aqueous solubility. Electron-donating groups (e.g., OMe): The 4-methoxyphenyl group on the triazole improves solubility, contrasting with dichlorophenyl analogs .

Biological Activity :

  • Compounds with dual chloro substituents (e.g., ) show moderate antimicrobial activity, while methoxy derivatives (e.g., ) are often intermediates with unconfirmed activity. The target’s mixed substituents may offer a balance between potency and solubility.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling an oxazole-thiol intermediate with a triazole precursor, similar to methods in . Yields for such reactions range from 70–90% under optimized conditions .

Research Findings and Data

Physicochemical Properties

  • logP (estimated) : ~3.2 (higher than methoxy analogs but lower than dichloro derivatives ).
  • Solubility : Moderate in DMSO (>10 mM) due to the methoxy group, as seen in .

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